5-Fluoro-2-(methylsulphonyl)benzyl alcohol

Catalog No.
S15655637
CAS No.
304649-77-2
M.F
C8H9FO3S
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(methylsulphonyl)benzyl alcohol

CAS Number

304649-77-2

Product Name

5-Fluoro-2-(methylsulphonyl)benzyl alcohol

IUPAC Name

(5-fluoro-2-methylsulfonylphenyl)methanol

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3

InChI Key

UAGUBDLAYKTXJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)CO

5-Fluoro-2-(methylsulphonyl)benzyl alcohol is an organic compound characterized by the presence of a fluorine atom and a methylsulphonyl group attached to a benzyl alcohol structure. Its molecular formula is C9H10FOSC_9H_{10}FOS, and it features a molecular weight of approximately 195.24 g/mol. The compound's structure includes a benzene ring with a hydroxymethyl group (-CH2OH), a fluorine substituent at the second carbon, and a methylsulphonyl group (-SO2CH3) at the para position relative to the alcohol group. This unique configuration imparts distinctive chemical properties and reactivity patterns to the compound.

  • Oxidation: The alcohol group can be oxidized to form 5-fluoro-2-(methylsulphonyl)benzaldehyde or further oxidized to 5-fluoro-2-(methylsulphonyl)benzoic acid.
  • Reduction: Under reducing conditions, it can be converted into 5-fluoro-2-(methylsulphonyl)benzylamine.
  • Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions, yielding various ethers or esters depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and strong bases or acids for substitution reactions.

Research indicates that 5-Fluoro-2-(methylsulphonyl)benzyl alcohol exhibits potential biological activity, particularly in medicinal chemistry. The compound has been studied for its ability to interact with various biological targets, suggesting possible applications in drug development. Preliminary studies have shown that it may possess antibacterial and antifungal properties, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Several synthesis methods have been developed for producing 5-Fluoro-2-(methylsulphonyl)benzyl alcohol:

  • Direct Fluorination: This method involves the fluorination of 2-(methylsulphonyl)benzyl alcohol using fluorinating agents such as N-fluorobenzenesulfonimide under controlled conditions.
  • Sulfonation followed by Fluorination: Initially, 2-benzyl alcohol can be sulfonated to introduce the methylsulphonyl group, followed by subsequent fluorination.
  • Reduction of Precursor Compounds: Starting from suitable precursors like 5-fluoro-2-(methylsulfonyl)benzaldehyde, reduction can yield the desired alcohol.

These methods can vary in efficiency and yield depending on reaction conditions and starting materials used.

5-Fluoro-2-(methylsulphonyl)benzyl alcohol has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Medicinal Chemistry: Its potential bioactivity makes it a candidate for drug development, particularly in creating new antimicrobial agents.
  • Chemical Research: Utilized as a reagent in various

Interaction studies involving 5-Fluoro-2-(methylsulphonyl)benzyl alcohol focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies aim to determine how the compound interacts at a molecular level, which can provide insights into its mechanism of action and potential therapeutic effects. Early-stage research suggests that it may modulate enzyme activity or interfere with cellular pathways relevant to disease processes.

Similar Compounds

Several compounds share structural similarities with 5-Fluoro-2-(methylsulphonyl)benzyl alcohol, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Properties
Benzyl AlcoholSimple aromatic alcohol without substituentsLacks bioactive groups
4-(Methylsulfonyl)benzaldehydeAldehyde derivative of benzyl alcoholDifferent reactivity due to aldehyde functionality
4-(Methylsulfonyl)benzoic AcidCarboxylic acid derivativeExhibits acidic properties not present in the alcohol
2-Fluoro-4-(methylsulphonyl)benzyl AlcoholFluorinated analogue with different positioning of groupsVariations in biological activity due to fluorine placement

Uniqueness

The uniqueness of 5-Fluoro-2-(methylsulphonyl)benzyl alcohol lies in its combination of both a fluorine atom and a methylsulphonyl group on the benzene ring, which enhances its reactivity and potential applications compared to similar compounds. This dual functionality allows it to participate in diverse

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

204.02564348 g/mol

Monoisotopic Mass

204.02564348 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types